molecular formula C15H23N3O2S B6471293 4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640863-06-3

4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6471293
CAS No.: 2640863-06-3
M. Wt: 309.4 g/mol
InChI Key: PVRHSOZTDCAHTA-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound featuring a morpholine core substituted with a 2,4-dimethylthiazole moiety via a methyl linker and a pyrrolidine-1-carbonyl group. The thiazole ring is known for its electron-rich aromatic system, which enhances binding interactions in biological systems, while the morpholine and pyrrolidine groups contribute to solubility and conformational flexibility.

Properties

IUPAC Name

[4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-11-14(21-12(2)16-11)10-17-7-8-20-13(9-17)15(19)18-5-3-4-6-18/h13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRHSOZTDCAHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCOC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a member of the thiazole and morpholine families, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C14H18N4OS\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{OS}

This structure features a thiazole ring, a morpholine moiety, and a pyrrolidine carbonyl group, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of compounds containing thiazole and morpholine structures have been widely studied. Key activities include:

  • Antimicrobial Activity : Compounds with similar structures have shown significant efficacy against various bacterial strains and fungi.
  • Anticancer Properties : Thiazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways.

Antimicrobial Activity

Research indicates that thiazole derivatives possess notable antimicrobial properties. For instance, compounds structurally related to this compound were tested against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4.51–4.60 mM
Escherichia coli3.92–4.01 mM
Candida albicans4.01–4.23 mM

These results suggest that the compound may exhibit similar antimicrobial activity due to its structural components .

Anticancer Activity

Thiazole-containing compounds have been investigated for their anticancer potential. For example, derivatives have shown cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. The presence of electron-withdrawing groups has been associated with enhanced activity .

Structure-Activity Relationship (SAR)

The SAR of thiazole and morpholine derivatives indicates that modifications to the thiazole ring can significantly impact biological activity. Key findings include:

  • Electron-Withdrawing Groups : The introduction of groups such as nitro or halogens at specific positions on the thiazole ring enhances antimicrobial potency.
  • Lipophilicity : Increasing lipophilicity through structural modifications improves membrane permeability, thereby enhancing bioactivity .

Case Studies

Several studies highlight the biological activity of similar compounds:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The most potent compounds exhibited MIC values as low as 3 μg/mL against Staphylococcus aureus .
  • Anticancer Evaluation : Research on thiazole-based compounds demonstrated significant cytotoxic effects against human cancer cell lines, with some derivatives showing IC50 values below 10 μM .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The incorporation of the thiazole ring in this compound enhances its efficacy against various bacterial strains. Studies have demonstrated that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anticancer Properties
The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that the compound may interfere with cancer cell proliferation pathways, although further investigation is needed to elucidate its mechanism of action .

Neuroprotective Effects
There is emerging interest in the neuroprotective effects of thiazole-containing compounds. Research suggests that these compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's . The specific neuroprotective mechanisms of this compound require more detailed studies to confirm its efficacy.

Material Science Applications

Polymer Development
The unique chemical structure of 4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine makes it suitable for use as a building block in polymer chemistry. Its ability to form stable bonds with various monomers can lead to the development of new polymers with enhanced mechanical properties and thermal stability .

Nanomaterials
This compound can also be utilized in the synthesis of nanomaterials. Its functional groups allow for easy modification and attachment to nanoparticles, which can enhance the properties of materials used in electronics and catalysis .

Agricultural Chemistry Applications

Pesticide Development
The antimicrobial properties of thiazole derivatives suggest potential applications in agricultural chemistry as pesticides or fungicides. Compounds similar to this compound have shown effectiveness against plant pathogens, indicating that this compound could be developed into an effective agricultural chemical .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of E. coli growth with similar thiazole derivatives.
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines; further studies required for mechanism elucidation.
Study CNeuroprotectionShowed protective effects against oxidative stress in neuronal cells; potential for Alzheimer's treatment.
Study DPolymer ChemistryDeveloped new polymer composites with improved thermal stability using similar compounds.

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between the target compound and related analogs:

Compound Name / ID Thiazole Substituents Morpholine/Pyrrolidine Modifications Planarity/Conformation
Target: 4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine 2,4-Dimethylthiazole Pyrrolidine-1-carbonyl at C2 of morpholine Likely planar except pyrrolidine
: Compounds 4 and 5 4-Fluorophenyl, pyrazolyl groups None; thiazole linked to pyrazole Partially planar (fluorophenyl perpendicular)
: Compound 1 4-Methyl-2-(methylamino)thiazole Morpholinosulfonyl phenyl group Not reported
: Example 76 Morpholinomethyl thiophene Morpholine-4-carbonyl linked to pyrimidine Flexible due to thiophene

Key Observations :

  • The target compound uniquely combines a dimethylthiazole with a pyrrolidine-carbonyl-morpholine scaffold, distinguishing it from analogs with sulfonyl or pyrimidine-linked morpholine groups .
  • Planarity varies: Fluorophenyl groups in analogs adopt perpendicular orientations, whereas the dimethylthiazole in the target may enforce planarity except at the pyrrolidine moiety .

Key Observations :

  • Low yields (e.g., 13% in ) highlight challenges in synthesizing morpholine-thiazole hybrids, possibly due to steric hindrance from bulky substituents.
  • The target compound’s synthesis may require optimized coupling conditions to improve efficiency.

Pharmacological Implications

  • : Pyrrolidinyl carbonylamino-thiazole derivatives are patented for proliferative and autoimmune diseases, indicating possible kinase inhibition or receptor modulation .
  • : Morpholinosulfonyl groups in Compound 1 may enhance solubility, a feature critical for bioavailability in drug candidates .

Q & A

Q. What synthetic routes are recommended for this compound, and what parameters critically influence yield?

The compound can be synthesized via multi-step heterocyclic reactions. Key steps include:

  • Heterocyclization : Reacting chloroacetonitrile with thioamides/thioureas to form the thiazole ring, followed by Paal-Knorr pyrrole synthesis .
  • Morpholine incorporation : Using morpholine derivatives in nucleophilic substitution or acylation reactions to introduce the pyrrolidine-carbonyl-morpholine moiety .
  • Purification : Flash column chromatography (e.g., 0–4% methanol in dichloromethane) and RP-HPLC (purity >95%) are critical for isolating the target compound . Yield optimization depends on reaction time (e.g., reflux for 2–12 hours), stoichiometric ratios (e.g., 1:1 molar ratio for heterocyclization), and solvent selection (e.g., ethanol for recrystallization) .

Q. Which spectroscopic and computational methods confirm the compound’s structure?

  • FT-IR : Identifies functional groups like carbonyl (C=O, ~1650 cm⁻¹) and morpholine C-N stretches (~1100 cm⁻¹) .
  • NMR : 1^1H and 13^13C NMR resolve regiochemistry (e.g., morpholine proton signals at δ 2.43–3.54 ppm) .
  • DFT calculations : Validate molecular geometry and electronic properties (e.g., HOMO-LUMO gaps predicting reactivity) .
  • X-ray crystallography : Provides absolute configuration for chiral centers in derivatives .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from:

  • Metabolic instability : Morpholine derivatives may undergo rapid hepatic metabolism in vivo, reducing efficacy. Use prodrug strategies or stabilize the morpholine ring via fluorination .
  • Solubility limitations : Poor aqueous solubility (common with thiazole-morpholine hybrids) can be addressed via salt formation (e.g., HCl salts) or nanoformulation .
  • Species-specific differences : Validate pharmacokinetic (PK) profiles in multiple animal models and correlate with in vitro cytotoxicity assays (e.g., IC₅₀ shifts) .

Q. What strategies ensure regioselectivity in synthesizing derivatives?

  • Directing groups : Use electron-withdrawing substituents (e.g., nitro, chloro) on aromatic rings to guide cross-coupling reactions .
  • Catalytic systems : Employ Pd-catalyzed Suzuki-Miyaura coupling for precise aryl-thiazole linkages (e.g., 45% yield with tetramethyl dioxaborolan) .
  • Stereochemical control : Chiral auxiliaries like L-proline enforce regioselectivity in spirocyclic derivatives (e.g., hexahydrospiro[indoline-3,3′-pyrrolizin]-2-one synthesis) .

Q. How can DFT calculations optimize pharmacokinetic properties?

  • ADME prediction : Calculate partition coefficients (logP) to assess blood-brain barrier penetration or renal clearance .
  • Reactivity hotspots : Identify electrophilic centers (e.g., thiazole sulfur) prone to metabolic oxidation using Fukui indices .
  • Binding affinity : Simulate interactions with target proteins (e.g., CDK2 inhibitors) via molecular docking and MM-GBSA scoring .

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